4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
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Overview
Description
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium is a sodium-glucose transporter 2 (SGLT-2) inhibitor. It is primarily used for the potential treatment of type 2 diabetes. This compound works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine and helping to lower blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium involves the creation of C-glucosides with azulene rings. The process includes several steps of organic synthesis, starting from basic chemical precursors and involving multiple reaction conditions such as temperature control, pH adjustments, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research or pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .
Scientific Research Applications
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of sodium-glucose transporters.
Biology: Researchers use it to investigate glucose metabolism and its effects on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating type 2 diabetes and related metabolic disorders.
Mechanism of Action
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium exerts its effects by selectively inhibiting the sodium-glucose transporter 2 (SGLT-2) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT-2 proteins, and the pathways affected are those related to glucose reabsorption and metabolism .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT-2 inhibitor used for the treatment of type 2 diabetes.
Canagliflozin: Similar to 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium, it inhibits SGLT-2 and promotes glucose excretion.
Empagliflozin: Also an SGLT-2 inhibitor with similar mechanisms of action and therapeutic applications.
Uniqueness
This compound is unique due to its specific chemical structure, which includes C-glucosides with azulene rings. This structure provides distinct pharmacological properties and may offer advantages in terms of selectivity and efficacy compared to other SGLT-2 inhibitors .
Properties
CAS No. |
918802-70-7 |
---|---|
Molecular Formula |
C28H37NO7 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1 |
InChI Key |
UKOOBSDARBTSHN-NGOMLPPMSA-M |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-543, ASP543, ASP 543 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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